Hog Liver Esterase Inhibition: Dimethyltriazene Ester vs. Monomethyl and Methylol Metabolites
In a comparative enzyme inhibition study using hog liver esterase (EC 3.1.1.1) with p-nitrophenyl acetate as substrate, the para-dimethyltriazene methyl ester (MeO2C-C6H4-N=N-NMe2, i.e., the target compound) exhibited significant inhibition, a property observed only for triazenes bearing an ester group in the aryl moiety [1]. Critically, preincubation of the enzyme with the monomethyltriazene (MeO2C-C6H4-N=N-NHMe) or the methyloltriazene (MeO2C-C6H4-N=N-NMe-CH2OH) produced enhanced, essentially irreversible inhibition, whereas preincubation with the dimethyltriazene did not enhance inhibition [1]. This demonstrates a qualitative and quantitative difference in enzyme interaction depending on the N-methylation state, directly relevant to understanding the metabolic activation sequence of dimethyltriazene prodrugs.
| Evidence Dimension | Enzyme inhibition reversibility and preincubation effect on hog liver esterase |
|---|---|
| Target Compound Data | Significant inhibition without preincubation; no enhancement of inhibition upon preincubation (reversible profile) |
| Comparator Or Baseline | Monomethyltriazene analog (MeO2C-C6H4-N=N-NHMe): essentially irreversible inhibition upon preincubation; Methyloltriazene analog (MeO2C-C6H4-N=N-NMe-CH2OH): partially reversible inhibition upon preincubation |
| Quantified Difference | Qualitative difference in reversibility: dimethyltriazene → reversible; monomethyltriazene → irreversible; methyloltriazene → partially reversible |
| Conditions | Hog liver esterase assay; substrate: p-nitrophenyl acetate; spectrophotometric detection at 400 nm; preincubation protocol (enzyme + triazene prior to substrate addition) |
Why This Matters
For researchers studying triazene prodrug activation or screening for esterase-dependent metabolic stability, the dimethyltriazene ester provides a baseline of reversible interaction distinct from its active metabolites, enabling dissection of the metabolic activation cascade.
- [1] Godin, J. R. P., Llanos, G., Vaughan, K., & Renton, K. W. (1981). Triazene metabolism. II. Transportability and enzyme inhibitory characteristics of metabolites of antitumor dimethyltriazenes. Canadian Journal of Physiology and Pharmacology, 59(12), 1233–1238. View Source
